molecular formula C18H20N8 B6442741 4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine CAS No. 2640846-83-7

4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine

Cat. No.: B6442741
CAS No.: 2640846-83-7
M. Wt: 348.4 g/mol
InChI Key: ARMSOQHMHJXGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a 1H-imidazol-1-yl group at position 6 and a piperazine-linked 6-cyclopropylpyrimidin-4-yl moiety at position 2. The cyclopropyl group enhances metabolic stability compared to bulkier substituents, while the imidazole and piperazine motifs are common in kinase-targeting therapeutics. Its molecular weight is estimated at ~350 g/mol, balancing solubility and bioavailability .

Properties

IUPAC Name

4-cyclopropyl-6-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8/c1-2-14(1)15-9-16(21-11-20-15)24-5-7-25(8-6-24)17-10-18(23-12-22-17)26-4-3-19-13-26/h3-4,9-14H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMSOQHMHJXGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine involves multiple steps, typically starting with the preparation of the pyrimidine core. The cyclopropyl group is introduced via a cyclopropylation reaction, while the piperazine and imidazole groups are added through nucleophilic substitution reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and imidazole groups.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.

    Major Products: The major products depend on the specific reactions but can include various substituted pyrimidines and imidazoles.

Scientific Research Applications

4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells. This makes it a promising candidate for treating neurodegenerative diseases and inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Pyrimidine Substituents :
    • Position 4: Piperazine-linked 6-cyclopropylpyrimidin-4-yl.
    • Position 6: 1H-imidazol-1-yl.
Analog 1: BG14592 ()
  • Structure : 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine.
  • Differences : Replaces cyclopropyl with a benzodioxine sulfonyl group.
  • Molecular Weight : 428.46 g/mol (higher due to bulky substituent).
  • Implications : The sulfonyl group may improve solubility but reduce cell permeability compared to cyclopropyl .
Analog 2: 4-(2-Methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine ()
  • Structure : Methyl group at position 2 of the imidazole ring.
  • Molecular Weight : 244.3 g/mol.
  • Implications : Smaller substituents may favor absorption but reduce target affinity .
Analog 3: 4-[4-(Dimethylamino)phenyl]-6-(1H-imidazol-1-yl)pyrimidin-2-amine ()
  • Structure: Dimethylamino-phenyl at position 4; amine at position 2.
  • Implications : Aromatic amine enhances π-π stacking but may increase metabolic liability .

Pharmacological and Physicochemical Properties

Compound Substituent (Position 4) Imidazole Modification Molecular Weight (g/mol) Potential Activity
Target Compound Cyclopropyl-pyrimidine-piperazine None ~350 Kinase inhibition
BG14592 Benzodioxine sulfonyl-piperazine None 428.46 Unknown (likely kinase)
Analog 2 () None 2-Methyl 244.3 Unreported
Analog 3 () Dimethylamino-phenyl None ~300 (estimated) Anti-cancer (in silico)
  • Metabolic Stability : Cyclopropyl (target) > Benzodioxine sulfonyl (BG14592) > Methyl (Analog 2) due to steric and electronic effects .
  • Solubility : Benzodioxine sulfonyl (BG14592) > Cyclopropyl (target) > Methyl (Analog 2) .

Research Findings

  • Anti-Cancer Potential: Imidazole-pyrimidine hybrids (e.g., Analog 3) show in silico promise as kinase inhibitors, suggesting similar mechanisms for the target compound .
  • Structural Insights : Piperazine-linked pyrimidines () demonstrate affinity for ATP-binding pockets in kinases, with substituent size inversely correlating with cell penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.